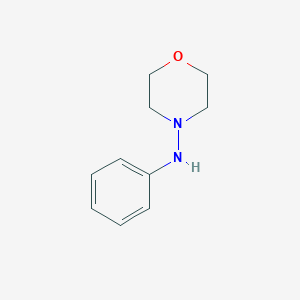

N-phenylmorpholin-4-amine

Descripción general

Descripción

N-phenylmorpholin-4-amine is an organic compound characterized by the presence of a morpholine ring substituted with a phenyl group and an amine group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylmorpholin-4-amine typically involves the reaction of morpholine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where morpholine is reacted with aniline in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: N-phenylmorpholin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: N-phenylmorpholin-4-one.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted morpholine derivatives

Aplicaciones Científicas De Investigación

N-phenylmorpholin-4-amine and its derivatives have various applications, particularly in pharmaceutical research and development, due to their ability to interact with biological targets and modulate neurotransmitter levels .

Scientific Research Applications

Monoamine Neurotransmitter Modulation: N-phenylmorpholine compounds can function as releasers and/or reuptake inhibitors of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine . These properties make them potentially useful in treating conditions responsive to the modulation of neurotransmitter levels, such as obesity, addiction, and depression .

Antimicrobial Activity: Schiff bases derived from quinoline aldehyde with 4-(4-aminophenyl) morpholin-3-one have demonstrated antimicrobial activity against fungi, gram-positive, and gram-negative bacteria . This indicates the potential of morpholine derivatives in developing new antimicrobial agents .

Anticancer Evaluation: N-substituted-4-phenylphthalazin-1-amine derivatives have been evaluated for anticancer activity against HepG2, HCT-116, and MCF-7 cells as VEGFR-2 inhibitors . These compounds displayed varying degrees of inhibitory activity, suggesting their potential as anticancer agents .

VEGFR-2 Inhibition: Certain N-substituted-4-phenylphthalazin-1-amine derivatives have shown inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a key regulator of angiogenesis, and its inhibition is a recognized strategy in cancer therapy .

Related Research

Antioxidant Polymers: Antioxidant nanoparticle polymers have a broad range of applications such as in tumor-targeted drug delivery, food fortification, biodegradation of synthetic polymers, and antimicrobial applications .

Nitrogen-containing Heterocycles: Nitrogen-containing heterocycles are building blocks of new drug candidates, because the nitrogen atom can easily form hydrogen bonds with biological targets . Many of these compounds exhibit pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

Catalytic Cleavage of C(sp3)−C(sp3) Bonds: N‐(hetero)aryl morpholines can undergo selective cleavage of thermodynamically stable C(sp3)−C(sp3) single bonds . This can be used to modify the morpholine structure to give desired products .

Mecanismo De Acción

The mechanism of action of N-phenylmorpholin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparación Con Compuestos Similares

Phenmetrazine: A stimulant drug with a similar morpholine structure.

Phendimetrazine: An appetite suppressant with a related chemical structure.

Phenmetrazine Derivatives: Various derivatives with modifications to the phenyl and morpholine rings.

Uniqueness: N-phenylmorpholin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N-Phenylmorpholin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the morpholine family, characterized by a morpholine ring substituted with a phenyl group. Its chemical formula is , and it exhibits properties typical of amines, such as basicity and nucleophilicity due to the presence of a lone pair on the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzymatic Interactions : The compound may participate in enzymatic reactions that affect metabolic pathways, potentially modulating enzyme activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor effects. A study on synthesized thiazole derivatives linked to N-phenylmorpholine showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and TK-10 (renal cancer) with IC50 values indicating effective inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-N-phenylmorpholine Derivative 1 | MCF-7 | 0.85 |

| Thiazole-N-phenylmorpholine Derivative 2 | TK-10 | 1.20 |

Antimicrobial Activity

In vitro studies have indicated that this compound derivatives possess antibacterial and antifungal properties. A synthesized compound demonstrated moderate to good activity against several bacterial strains and fungi, showcasing its potential as an antimicrobial agent .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 21 |

| S. aureus | 20 |

| A. niger | 24 |

Case Studies

- Synthesis and Evaluation : A study explored the synthesis of various N-phenylmorpholine derivatives and evaluated their biological activities. The results highlighted the structure-activity relationship (SAR) that informs the design of more potent compounds .

- Dual Action Compounds : Research on hybrids containing N-phenylmorpholine revealed their potential as dual inhibitors for VEGFR-2 and HDAC, suggesting that modifications to the morpholine structure can enhance therapeutic efficacy against cancer .

Propiedades

IUPAC Name |

N-phenylmorpholin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-10(5-3-1)11-12-6-8-13-9-7-12/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFAYIHXWKUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.